molecular formula C13H11FN2O B5726220 2-fluoro-N'-phenylbenzohydrazide

2-fluoro-N'-phenylbenzohydrazide

Cat. No. B5726220
M. Wt: 230.24 g/mol
InChI Key: DZJAWZALRXVTJU-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Fluoro-N'-phenylbenzohydrazide derivatives have been synthesized through various chemical processes. For example, N′-(2,4-Dinitrophenyl)-2-fluorobenzohydrazide was synthesized and characterized by NMR and IR spectroscopy, demonstrating the utility of these methods in the synthesis and structural confirmation of hydrazide derivatives (Saeed, Arshad, & Flörke, 2013). Furthermore, Fluoro(phenyl)carbene's reaction with Schiff bases to afford 2-fluoro-2-phenylaziridines shows the reactivity of fluorinated compounds under certain conditions (Kusei, Novikov, & Khlebnikov, 2005).

Molecular Structure Analysis The molecular structure of 2-fluoro-N'-phenylbenzohydrazide derivatives has been examined using X-ray diffraction and compared with density functional methods, which indicate good agreement between calculated and experimental data for bond lengths and angles, confirming the stability and geometric features of these molecules (Saeed, Arshad, & Flörke, 2013).

Chemical Reactions and Properties The chemical reactivity of 2-fluoro-N'-phenylbenzohydrazide compounds involves various reactions, including the synthesis of aziridines from Fluoro(phenyl)carbene and Schiff bases, highlighting the compounds' reactivity under specific conditions (Kusei, Novikov, & Khlebnikov, 2005).

Scientific Research Applications

Anticancer Potential

2-Fluoro-N'-phenylbenzohydrazide and its derivatives have been studied for their potential in cancer treatment. Kumar et al. (2013) synthesized Schiff bases derived from 2,6-difluorobenzohydrazide, exhibiting antiproliferative effects against various human cancer cell lines (Kumar, Mohana, & Mallesha, 2013). Hutchinson et al. (2001) explored fluorinated benzothiazoles with cytotoxic properties against breast cancer cell lines (Hutchinson et al., 2001). These studies indicate the potential of fluorinated benzohydrazide derivatives in cancer therapy.

Synthesis of Fluorinated Compounds

Fluorinated compounds derived from 2-fluoro-N'-phenylbenzohydrazide are being synthesized for various applications. For instance, Kusei et al. (2005) synthesized 2-fluoro-2-phenylaziridines, highlighting the reactivity of fluoro(phenyl)carbene (Kusei, Novikov, & Khlebnikov, 2005). Shi et al. (1996) utilized 2-fluoroacrylic building blocks for the synthesis of various fluorinated heterocyclic compounds (Shi, Wang, & Schlosser, 1996). These studies contribute to the expanding field of fluorinated organic chemistry.

Imaging and Diagnostic Applications

2-Fluoro-N'-phenylbenzohydrazide derivatives are also being investigated for imaging and diagnostic purposes. Wang et al. (2006) synthesized carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents (Wang et al., 2006). This illustrates the role of fluorinated compounds in enhancing medical imaging techniques.

Insecticidal Activities

Research into the insecticidal properties of fluorinated benzohydrazide derivatives is also ongoing. Shi et al. (2000) investigated the insecticidal activities of novel 2-fluorophenyl-1,3,4-oxadiazoles (Shi, Qian, Song, Zhang, & Li, 2000). This suggests potential applications in agriculture and pest control.

Corrosion Inhibition

2-Fluoro-N'-phenylbenzohydrazide derivatives are also being explored for their corrosion inhibition properties. Mahross et al. (2019) studied the anticorrosion properties of N'-phenylbenzohydrazide metal complexes in oilfield produced water (Mahross, Efil, El-Nasr, & Abbas, 2019). This research contributes to industrial applications in material science.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds .

properties

IUPAC Name

2-fluoro-N'-phenylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJAWZALRXVTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N'-phenylbenzohydrazide

Synthesis routes and methods

Procedure details

To a stirred solution of 50.0 g of phenylhydrazine in 280 ml of dry pyridine, cooled to about 5° was added, dropwise, 80.0 g of o-fluorobenzoyl chloride. After coming to ambient temperature, the reaction mixture was stirred for about 2 hours, and then poured into water. The resultant precipitate was recrystallized from toluene to yield 82 g (77.5%) of 2-fluorobenzoic acid, 2-phenylhydrazide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VV Voronin, MS Ledovskaya, EG Gordeev… - The Journal of …, 2018 - ACS Publications
A novel synthetic methodology for the preparation of 1,3-disubstituted pyrazoles from in situ generated nitrile imines and acetylene is reported. The reactions are performed in a simple …
Number of citations: 85 pubs.acs.org

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